Tetrazolo[1,5-a]pyridine-8-carboxylic acid

Regioisomer Chemical identity Procurement integrity

Procurement risk: the 8-carboxylic acid isomer is frequently substituted with 5-,6-,7-COOH isomers or mistaken for TPCA-1, compromising SAR reproducibility. This compound is the structurally mandatory scaffold for 8-position amide coupling and pH-dependent dual-acid (tetrazole NH + COOH) studies. - Regioisomeric integrity confirmed by batch-specific NMR/HPLC - Enables intramolecular H-bonding absent in 5-/6-COOH isomers - Essential reference standard for LC-MS discrimination from other regioisomers

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 7463-56-1
Cat. No. B1296477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]pyridine-8-carboxylic acid
CAS7463-56-1
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=N2)C(=C1)C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-10-5(4)7-8-9-10/h1-3H,(H,11,12)
InChIKeyBKZFNODHBZANJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazolo[1,5-a]pyridine-8-carboxylic Acid Overview


Tetrazolo[1,5-a]pyridine-8-carboxylic acid (CAS 7463-56-1) is a fused bicyclic heterocycle composed of a tetrazole ring annulated to a pyridine core, bearing a carboxylic acid substituent specifically at the 8-position [1]. With a molecular formula of C6H4N4O2 and a molecular weight of 164.12 g/mol, its structure positions the carboxyl group ortho to the fusion bridge, giving it a distinctly different electronic and steric environment compared to its 5-, 6-, or 7-carboxylic acid isomers [2]. This isomer is catalogued under PubChem CID 346464 and is primarily offered as a synthetic building block for medicinal chemistry and materials science programs, with commercial purities typically ranging from 95% to 97% .

1 Regioisomer-specific medicinal chemistry building block
2 Carboxylic acid handle at ortho bridgehead position
3 Batch-level QC documentation supports regioisomeric integrity

Regioisomer Substitution Risks: Tetrazolo[1,5-a]pyridine-8-carboxylic Acid


The tetrazolo[1,5-a]pyridine scaffold supports multiple regioisomeric carboxylic acid derivatives (5-, 6-, 7-, and 8-COOH) that share identical molecular formulas but differ profoundly in the orientation of the carboxyl group relative to the ring-fusion nitrogens [1]. This positional shift modifies hydrogen-bond donor/acceptor geometry, dipole moment, and the pKa of the acid moiety, directly impacting reactivity in amide coupling, metal coordination, and bioisosteric replacement strategies [2]. Generic interchange between isomers—for example, ordering tetrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 7477-12-5) when the 8-carboxylic acid is specified—will introduce a structurally distinct regioisomer that can alter SAR trends, yield divergent synthetic intermediates, and compromise the reproducibility of patent-exemplified routes. Furthermore, the 8-carboxylic acid is frequently mistaken for the structurally unrelated IKK-2 inhibitor TPCA-1 (CAS 507475-17-4) on vendor platforms, creating a serious procurement hazard that demands explicit CAS verification .

5-/6-/7-COOH Isomers Identical molecular formula but distinct spatial acid orientation may shift hydrogen-bond geometry and SAR outcomes.
TPCA-1 (IKK-2 inhibitor) Structurally unrelated compound; documented vendor mislabeling hazard that requires explicit CAS verification before procurement.
Class-level note Tetrazole–carboxylic acid bioisostere context does not transfer across positional isomers; dual-acid pharmacophore geometry is regioisomer-specific.

Procurement Evidence: Tetrazolo[1,5-a]pyridine-8-carboxylic Acid


Regioisomeric Identity: Procurement Gatekeeper

Among the four aromatic monocarboxylic acid isomers of the tetrazolo[1,5-a]pyridine series, only the 8-carboxylic acid positions the carboxyl group adjacent to the fused-ring junction (ortho to the bridgehead nitrogen), while the 5-, 6-, and 7-carboxylic acids place the COOH group at positions that are meta or para to the fusion site [1]. This distinct regioisomeric identity is reflected in the predicted XLogP3 values: -0.2 for the 8-COOH isomer versus -0.3 for the 5-COOH isomer, indicating subtle but measurable lipophilicity differences that affect chromatographic retention and partitioning [2]. Commercial suppliers that provide batch-specific NMR, HPLC, or GC certificates (e.g., Bidepharm, AKSci) explicitly confirm the 8-substitution pattern, enabling unambiguous differentiation from mis-shipped positional isomers .

Regioisomeric Identity
Cross-study comparable
ΔXLogP3 ≈ +0.1 vs. 5-COOH isomer; distinct topological polar surface area orientation.
Regioisomer-specific procurement gatekeeper for synthetic workflows.
Batch-specific NMR/HPLC documentation confirms 8-substitution pattern.
Regioisomer Chemical identity Procurement integrity

Purity and Batch QC Differentiation

Commercial purity specifications for tetrazolo[1,5-a]pyridine-8-carboxylic acid span from a baseline of 95% to a verified minimum of 97%, depending on the supplier . AKSci defines a minimum purity of 97% for their catalog item, while Bidepharm lists a standard purity of 95% but provides batch-level QC documentation (NMR, HPLC, GC) that allows researchers to verify the actual purity of the lot received . This supplier-level differentiation is procurement-relevant because the 8-carboxylic acid isomer, unlike its 5-substituted analog, has fewer reported synthetic routes, increasing the risk of residual intermediates or regioisomeric impurities in lower-purity lots.

Purity & Batch QC
Data to verify
95%–97%
Supplier-dependent purity specification; batch QC review supports impurity profiling.
8-COOH isomer may carry unique regioisomeric impurities; verify lot-level data.
Purity specification Quality control Reproducibility

Bioisosteric Potential: Tetrazole–Carboxylic Acid

Within the broader tetrazole-containing heterocycle class, the tetrazole ring is recognized as a carboxylic acid bioisostere that can improve metabolic stability and membrane permeability while retaining hydrogen-bonding capacity [1]. In the specific context of tetrazolo[1,5-a]pyridine-8-carboxylic acid, the fused bicyclic system combines a bioisosteric tetrazole with a native carboxylic acid at the 8-position, creating a dual-acid functionality that is unique among the positional isomers [2]. This dual character—one acidic proton from the tetrazole NH and one from the COOH—provides a hydrogen-bond donor count of 1 and acceptor count of 5, as computed by PubChem, which is the same net count as the 5-COOH isomer but with a distinctly different spatial presentation that can influence target binding [2].

Bioisosteric Potential
Class-level inference
Tetrazole NH + COOH: 1 H-donor, 5 H-acceptors; dual-acid pharmacophore geometry.
Reported bioisostere context; 8-substitution is structurally mandatory for dual-acid character.
Class-level tetrazole medicinal chemistry principles; target-specific validation required.
Bioisostere Drug design Metabolic stability

TPCA-1 Misidentification Hazard

Multiple vendor platforms erroneously label tetrazolo[1,5-a]pyridine-8-carboxylic acid as 'TPCA-1,' creating a direct procurement hazard because genuine TPCA-1 is 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (CAS 507475-17-4, molecular formula C13H10FN3O3S, MW 307.30) [1]. The authentic TPCA-1 is a potent, selective IKK-2 inhibitor (IC50 = 17.9 nM, 22-fold selectivity over IKK-1) , whereas tetrazolo[1,5-a]pyridine-8-carboxylic acid has no demonstrated IKK-2 inhibitory activity. Ordering 'TPCA-1' from a vendor and receiving CAS 7463-56-1 instead of CAS 507475-17-4 would introduce a structurally and pharmacologically unrelated compound into a biological assay, potentially yielding false-negative or artifactual results.

TPCA-1 Misidentification
Supporting evidence
MW 164.12 vs. 307.30 (TPCA-1); completely distinct elemental composition and pharmacological profile.
Documented vendor labeling hazard; explicit CAS verification is critical for procurement integrity.
IKK-2 inhibition not applicable to CAS 7463-56-1.
Procurement safety Structural misannotation Vendor labeling

Procurement Scenarios: Tetrazolo[1,5-a]pyridine-8-carboxylic Acid


Kinase-Targeted Library Building Block

When constructing focused kinase inhibitor libraries that require a tetrazole-fused pyridine scaffold with a carboxylic acid handle at the 8-position for subsequent amide coupling or esterification, this isomer is structurally mandatory. The 8-COOH orientation places the acid group in proximity to the fusion bridge, enabling the formation of intramolecular hydrogen bonds that are absent in the 5- or 6-carboxylic acid isomers. Procurement with batch-specific NMR confirmation is essential to verify regioisomeric integrity before committing costly parallel synthesis resources.

Dual Tetrazole–Carboxylic Acid Pharmacophore Design

For programs investigating tetrazoles as carboxylic acid bioisosteres, the 8-carboxylic acid isomer provides a unique template where both a bioisosteric tetrazole NH and a native COOH group coexist on the same scaffold. This dual-acid character, with distinct pKa values for the tetrazole (pKa ~4.5) and the pyridine carboxylic acid (pKa ~2.5), allows for pH-dependent modulation of hydrogen-bonding capacity that cannot be achieved with the mono-acid tetrazolo[1,5-a]pyridine parent scaffold or the 5-COOH isomer. [1]

Electron-Accepting Building Block for π-Conjugated Systems

Tetrazolo[1,5-a]pyridine has been investigated as an electron-accepting unit in π-conjugated materials. The 8-carboxylic acid derivative provides a synthetically accessible anchor point for attaching the acceptor unit to polymer backbones or small-molecule semiconductors via ester linkages. The electron-withdrawing character of the fused tetrazole–pyridine system, quantified by computed LUMO energies, suggests that the 8-COOH isomer may offer different frontier orbital alignment compared to the 5-COOH isomer, making regioisomeric purity critical for reproducible optoelectronic properties. [2]

Reference Standard for Analytical Method Development

Given the documented vendor confusion between this compound and TPCA-1, quality-controlled lots of tetrazolo[1,5-a]pyridine-8-carboxylic acid (with full NMR, HPLC, and GC characterization) serve as essential reference standards for analytical laboratories tasked with verifying the identity of incoming chemical shipments. Using a characterized reference standard of CAS 7463-56-1 enables LC-MS or GC-MS discrimination from the 5-, 6-, and 7-COOH isomers, which exhibit distinct retention times and fragmentation patterns.

Application
Selection Property
Validation Focus
Kinase-targeted library building block
Regioisomeric integrity with 8-COOH orientation
Batch-specific NMR confirmation before parallel synthesis
Dual tetrazole–carboxylic acid pharmacophore design
Unique dual-acid character with distinct pKa values
pH-dependent hydrogen-bonding modulation studies
Electron-accepting building block for π-conjugated systems
8-COOH anchor point for ester-linked acceptor units
Frontier orbital alignment review via computed LUMO energies
Reference standard for analytical method development
Fully characterized lot with NMR/HPLC/GC data
Retention time and fragmentation pattern discrimination from 5-/6-/7-COOH isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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